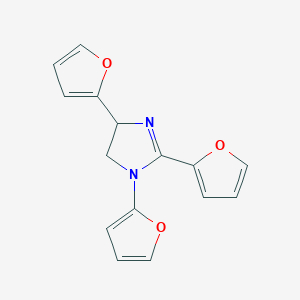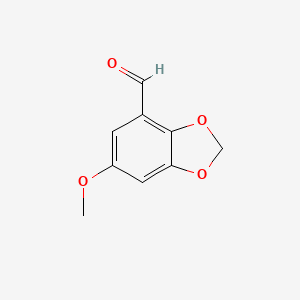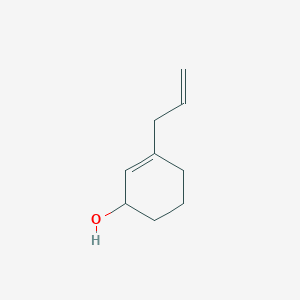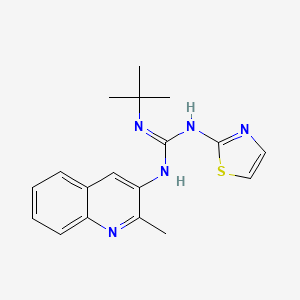
3-(2-Aminoethyl)-1h-indole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-1h-indole-5-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical research. This compound, in particular, has shown potential in various scientific applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1h-indole-5-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of 3-(2-aminoethyl)indole with sulfonyl chloride under basic conditions to form the desired sulfonamide compound . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-1h-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-1h-indole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its effects on biological systems.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-1h-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes . By binding to these receptors, the compound can modulate neurotransmitter release and influence various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter with a similar chemical backbone.
Melatonin: A hormone with an indole structure involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-1h-indole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
74383-18-9 |
|---|---|
Formule moléculaire |
C10H13N3O2S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c11-4-3-7-6-13-10-2-1-8(5-9(7)10)16(12,14)15/h1-2,5-6,13H,3-4,11H2,(H2,12,14,15) |
Clé InChI |
IBKUWHIHBPHVPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)N)C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)





![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
